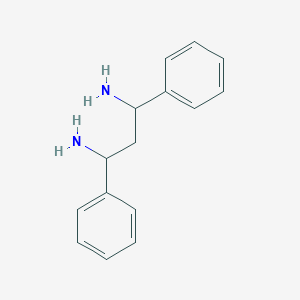

4-ethoxy-N-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

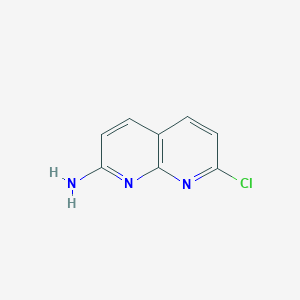

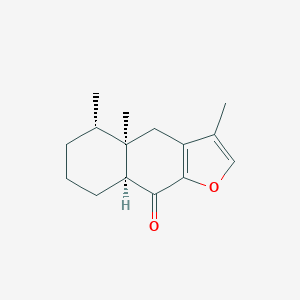

4-ethoxy-N-phenylbenzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. The ethoxy group attached to the benzamide moiety may influence the compound's physical and chemical properties, as well as its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of benzamide derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine involves nucleophilic fluorination, using a nitro-precursor in DMSO at high temperatures, followed by preparative HPLC purification . Similarly, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide requires hydrogenation and esterification steps, using methanol as a solvent and Raney-Ni as a catalyst . These methods highlight the complexity and the need for optimization in the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamides is characterized by the presence of an amide functional group attached to a benzene ring. The substitution pattern on the benzene ring and the nature of the substituents can significantly affect the molecular conformation and electronic distribution, which in turn can influence the compound's reactivity and interaction with biological targets. For example, the introduction of a heteroalicyclic group in 4-amino-5-chloro-2-ethoxybenzamides has been shown to affect their gastroprokinetic activity .

Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including amidation, hydrogenation, and esterification, as part of their synthesis or modification. The Pd-catalyzed benzylic C-H amidation with benzyl alcohols in water is an example of a novel synthetic approach to construct quinazolinones from o-aminobenzamides . These reactions are crucial for the development of new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethoxy-N-phenylbenzamide, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the ethoxy group could affect the compound's hydrophobicity and its interaction with solvents. The chemical properties, including reactivity towards nucleophiles or electrophiles, would be determined by the electronic nature of the substituents on the benzene ring and the amide group's resonance stability.

科学的研究の応用

Chromatographic Analysis

The reversed-phase liquid chromatographic retention characteristics of substituted N-ethylbenzamides, including compounds similar to 4-ethoxy-N-phenylbenzamide, have been investigated. These studies are crucial for understanding the elution characteristics of such compounds, which can aid in the development of analytical methods for their detection and quantification in various matrices. The research found satisfactory linear correlations in retention times, suggesting that quantitative structure-retention relationships can be applied across different reversed-phase systems (Lehtonen, 1983).

Electrochemical Sensing

A high-sensitivity biosensor based on a novel nanocomposite modified electrode has been developed for the simultaneous determination of glutathione and piroxicam. Although the study focuses on a different compound, the methodology and technology developed can be adapted for the detection and analysis of 4-ethoxy-N-phenylbenzamide in various samples, contributing to the field of bioanalytical chemistry (Karimi-Maleh et al., 2014).

Polymer Synthesis

Research into the synthesis and characterization of novel aromatic polyimides involving compounds structurally related to 4-ethoxy-N-phenylbenzamide has been conducted. These studies are essential for developing new materials with potential applications in electronics, aerospace, and other high-performance material industries. The synthesized polymers exhibited good solubility in organic solvents and showed high thermal stability, indicating their potential utility in high-temperature applications (Butt et al., 2005).

Catalysis in Organic Synthesis

A novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed domino reaction has been developed. This process involves compounds similar to 4-ethoxy-N-phenylbenzamide and demonstrates the potential for such compounds in facilitating complex organic synthesis reactions. The method highlights the importance of catalysis in constructing biologically relevant heterocycles, which could be pivotal in pharmaceutical development (Hikawa et al., 2012).

Safety And Hazards

特性

IUPAC Name |

4-ethoxy-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-14-10-8-12(9-11-14)15(17)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHIXAVDNIQOPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325155 |

Source

|

| Record name | 4-ethoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-phenylbenzamide | |

CAS RN |

15437-13-5 |

Source

|

| Record name | NSC408885 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)

![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)

![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)